2-(4-Ethylphenyl)-4-phenylthiazole
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Overview
Description
Comprehensive Analysis of “2-(4-Ethylphenyl)-4-phenylthiazole”
The compound “2-(4-Ethylphenyl)-4-phenylthiazole” is a derivative of the thiazole class, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related thiazole derivatives and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of “2-(4-Ethylphenyl)-4-phenylthiazole” 10.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the functionalization of existing thiazole rings. For instance, the synthesis of 2-phenylthiazole derivatives as multi-targeting agents to treat Alzheimer's disease involves several steps, including cyclization and substitution reactions10. Similarly, the synthesis of 2-chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic acid through a series of reactions including cyclization and chlorination is described . These methods could potentially be adapted for the synthesis of “2-(4-Ethylphenyl)-4-phenylthiazole” by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by X-ray diffraction and computational methods such as density functional theory (DFT) calculations. For example, the structure of a 2-phenylthiazole derivative was confirmed by single-crystal X-ray diffraction analysis10. Quantum chemical calculations and spectral techniques are used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione . These techniques could be applied to determine the precise molecular structure of “2-(4-Ethylphenyl)-4-phenylthiazole.”
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions. The versatility of thiazole compounds as templates for the synthesis of novel heterocyclic scaffolds is demonstrated through reactions with amines, diamines, and other nucleophiles . The reactivity of the thiazole ring can be influenced by substituents, which can be explored for “2-(4-Ethylphenyl)-4-phenylthiazole” to predict its behavior in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Computational studies, including DFT calculations, can predict properties like dipole moment, reactivity, and interaction with solvents . The photophysical properties and singlet oxygen activation potential of ethyl 2-arylthiazole-5-carboxylates have been studied, indicating their potential use as sensitizers in photo-oxidation reactions . These analyses can provide a foundation for understanding the properties of “2-(4-Ethylphenyl)-4-phenylthiazole.”
Scientific Research Applications
Environmental and Occupational Health
Research has shown that workers exposed to chemicals related to 2-(4-Ethylphenyl)-4-phenylthiazole, such as 2-mercaptobenzothiazole (MBT), have been studied to assess cancer risks and mortalities within industrial settings. For instance, a cohort study on workers exposed to MBT revealed specific cancer risks, indicating the importance of understanding chemical exposures in occupational health (Sorahan, 2008).
Pharmacological Applications
Several studies have focused on the pharmacological potential of compounds structurally related to 2-(4-Ethylphenyl)-4-phenylthiazole. For example, 4-Methylpyrazole, a compound used to treat methanol and ethylene glycol poisoning, has been evaluated for its safety and efficacy in human subjects. This research contributes to our understanding of how similar compounds can be used in medical treatments (Jacobsen et al., 1988).
Neurological Studies
In neurology, research utilizing PET imaging with compounds like [11C]PIB, which shares a functional analogy to thiazole structures, has been instrumental in studying Alzheimer's disease. These studies offer insights into amyloid accumulation in the brain, demonstrating the relevance of thiazole derivatives in investigating neurodegenerative diseases (Kemppainen et al., 2006).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-ethylphenyl sulfate, are produced by gut microbiota and have been associated with certain conditions like autism spectrum disorders .
Mode of Action
Related compounds like 4-ethylphenyl sulfate are known to enter the bloodstream, pass the blood-brain barrier, and affect microglial cells in the central nervous system .
Biochemical Pathways
It’s known that similar compounds are produced through aromatic amino acid fermentation by a range of commensal bacteria, most notably bacteria from the clostridioides genus .
Result of Action
Related compounds like 4-ethylphenyl sulfate are suggested to affect processes like neuroinflammation and microglial phagocytosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethylphenyl)-4-phenylthiazole. For instance, diet, gut microbiota, and host factors can influence the production of similar compounds .
Future Directions
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
properties
IUPAC Name |
2-(4-ethylphenyl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NS/c1-2-13-8-10-15(11-9-13)17-18-16(12-19-17)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARQAUIYDHOOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-4-phenylthiazole |
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